molecular formula C12H8Cl2N2O B5766492 N-(2,3-dichlorophenyl)isonicotinamide

N-(2,3-dichlorophenyl)isonicotinamide

Cat. No. B5766492
M. Wt: 267.11 g/mol
InChI Key: BUWUYWKZDZYLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)isonicotinamide, commonly known as NDGA, is a chemical compound that has been extensively studied for its potential use in scientific research. NDGA is a yellow crystalline solid that is soluble in organic solvents such as ethanol and methanol. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of NDGA is not fully understood. However, it has been proposed that NDGA exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, NDGA has been found to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, which are pro-inflammatory molecules. NDGA has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
NDGA has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. NDGA has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, NDGA has been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using NDGA in lab experiments is its wide range of biological activities. NDGA has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for studying these biological processes. Additionally, NDGA is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using NDGA in lab experiments is its potential toxicity. NDGA has been found to be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on NDGA. One area of research is the development of NDGA analogs with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of NDGA, which may provide insights into its potential use in the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of NDGA for its various biological activities. Overall, research on NDGA has the potential to lead to the development of new therapies for various diseases.

Synthesis Methods

NDGA can be synthesized using a variety of methods, including the reaction of isonicotinic acid with 2,3-dichlorophenylacetonitrile in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form NDGA. Another method involves the reaction of 2,3-dichlorophenylacetic acid with isonicotinoyl hydrazine in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then treated with hydrochloric acid to form NDGA.

Scientific Research Applications

NDGA has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. NDGA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, NDGA has been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

N-(2,3-dichlorophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-9-2-1-3-10(11(9)14)16-12(17)8-4-6-15-7-5-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWUYWKZDZYLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)pyridine-4-carboxamide

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